di-p-Toluoyl-L-tartaric acid

Overview

Description

Di-p-Toluoyl-L-tartaric acid (DPTLA, CAS 32634-66-5) is a chiral resolving agent widely used in pharmaceuticals to separate racemic mixtures into enantiomerically pure compounds. Its structure comprises two p-toluoyl groups esterified to L-tartaric acid, enhancing hydrophobicity and steric effects, which improve enantioselectivity in organic solvents . DPTLA has been pivotal in synthesizing drugs like sitagliptin (a DPP-4 inhibitor for diabetes) , ozanimod intermediates , and ketamine enantiomers , achieving enantiomeric excess (ee) values exceeding 95% in many cases. Its commercial value is underscored by a growing market, projected to reach USD 250 million by 2030, driven by demand in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

di-p-Toluoyl-L-tartaric acid can be synthesized through the esterification of L-tartaric acid with para-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

- Dissolve L-tartaric acid in a suitable solvent like dichloromethane.

- Add para-toluoyl chloride dropwise while maintaining the reaction temperature at around 0°C.

- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization from ethanol.

Industrial Production Methods

In industrial settings, the production of di-para-toluoyl-L-tartaric acid follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

di-p-Toluoyl-L-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in various organic transformations due to the presence of its ester and carboxylic acid functional groups.

Common Reagents and Conditions

Esterification: Para-toluoyl chloride, pyridine, dichloromethane.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Esterification: this compound.

Hydrolysis: L-tartaric acid and para-toluic acid.

Scientific Research Applications

Chiral Resolution

Overview : Di-p-Toluoyl-L-tartaric acid is extensively used for the resolution of racemic mixtures into their enantiomers. This process is crucial in pharmaceutical development, where the efficacy and safety of chiral drugs depend on the purity of their active forms.

Case Study : The resolution of nicotine using this compound demonstrated its effectiveness. In one study, racemic nicotine was treated with this compound to yield optically pure (R)-nicotine with a chiral purity of 94.7% and a yield of 15% . This highlights the compound's role in isolating specific enantiomers from racemic mixtures.

Overview : Beyond pharmaceuticals, this compound serves as a food additive. It stabilizes emulsions and enhances the texture of food products, thereby improving quality and consistency.

Case Study : In food formulations, this compound has been utilized to maintain the stability of emulsified products such as sauces and dressings. Its ability to interact with various components helps in achieving desired sensory attributes without compromising safety.

Overview : In biotechnology, this compound facilitates biocatalytic reactions that are environmentally friendly and cost-effective. This supports sustainable practices within the industry.

Case Study : Research has shown that using this compound in biocatalysis can enhance reaction rates while minimizing waste production, making it a valuable tool in green chemistry initiatives.

Mechanism of Action

The mechanism by which di-para-toluoyl-L-tartaric acid exerts its effects is primarily based on its ability to form diastereomeric salts with racemic compounds. These salts can be separated by crystallization, allowing for the isolation of individual enantiomers. The molecular targets and pathways involved in this process are largely dependent on the specific racemic mixture being resolved.

Comparison with Similar Compounds

Di-p-Toluoyl-D-Tartaric Acid

The D-enantiomer of DPTLA shares identical physical properties but exhibits opposite chirality. Studies show comparable resolving efficiency:

- In synthesizing (±)-TZ3108, both D- and L-forms achieved ~95% ee, but the L-form was preferred for specific enantiomers like S-sitagliptin .

- For salbutamol precursors, the L-form resolved (S)-enantiomers with 99% ee, while the D-form resolved (R)-terbutaline with 96% ee .

Key Difference : The choice between D- and L-forms depends on the target enantiomer. The L-form is more frequently employed in pharmaceuticals due to its compatibility with common drug stereochemistries .

Di-p-Methoxy-Tartaric Acid Derivatives

L-(-)-Di(p-methoxy)tartaric acid, synthesized by substituting toluoyl with methoxy groups, offers distinct solubility properties. While it achieved 88% yield in lab-scale synthesis , its resolving power for complex pharmaceuticals remains less documented compared to DPTLA. The toluoyl group’s bulkiness likely provides superior steric discrimination, making DPTLA more effective in industrial applications .

Unmodified Tartaric Acid

Unmodified tartaric acid is cheaper but less effective in organic solvents due to higher polarity. For example, in ozanimod intermediate resolution, DPTLA achieved 96% ee via crystallization and enantioselective dissolution, whereas unmodified tartaric acid failed to resolve the solid solution system .

Ellman’s Auxiliary and Enzymatic Methods

Asymmetric synthesis using Ellman’s auxiliary or enzymatic methods can achieve high ee but often requires expensive catalysts or multi-step processes. DPTLA-based resolution avoids noble metals, reducing costs. For sitagliptin, DPTLA resolution achieved 96% ee at 11% overall yield, outperforming asymmetric hydrogenation routes requiring ruthenium catalysts .

Data Tables

Table 1: Enantiomeric Excess (ee) Achieved with DPTLA vs. Similar Compounds

Table 2: Market and Physical Properties Comparison

Q & A

Basic Research Questions

Q. How is di-p-Toluoyl-L-tartaric acid employed in the chiral resolution of racemic amines?

this compound (DTTA) is widely used to resolve racemic amines by forming diastereomeric salts. The process involves dissolving the racemic mixture and DTTA in a polar solvent (e.g., methanol or ethanol) under reflux. Due to differences in solubility, one enantiomer preferentially crystallizes as a salt. For example, in sitagliptin synthesis, DTTA selectively binds to the R-enantiomer, yielding a salt with 96% enantiomeric excess (ee) after recrystallization . Key parameters include solvent polarity, stoichiometry, and cooling rate. Post-crystallization, the salt is hydrolyzed with a base (e.g., ammonia) to recover the resolved amine.

Q. What are the standard methods to assess the enantiomeric purity of DTTA-resolved compounds?

Enantiomeric purity is typically quantified using chiral HPLC or polarimetry. For instance, in sitagliptin resolution, the ee of the R-enantiomer was confirmed via ¹H NMR with a chiral shift reagent (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, achieving >99% ee . Polarimetry is also employed, with specific rotation values (e.g., [α]D²⁵ = -250.7° for resolved amines) compared to literature standards .

Q. How does DTTA compare to other tartaric acid derivatives in chiral resolution efficiency?

DTTA is often preferred over dibenzoyl-tartaric acid (DBTA) or di-p-anisoyl-tartaric acid (DMTA) due to its balanced solubility and steric effects. For example, in sitagliptin synthesis, DTTA achieved higher ee (96%) compared to other derivatives, attributed to stronger π-π interactions between the p-toluoyl groups and the amine substrate . Table 2 in provides a direct comparison of resolution efficiency across tartaric acid derivatives.

Advanced Research Questions

Q. How can researchers overcome thermodynamic limitations in chiral resolution when DTTA forms solid solutions?

When DTTA and a racemate form a complete solid solution (e.g., in ozanimod intermediate resolution), thermodynamic crystallization alone may yield limited ee. A hybrid approach combines thermodynamic crystallization (to achieve moderate ee) with enantioselective dissolution: the metastable diastereomeric salt is briefly immersed in a solvent that selectively dissolves the undesired enantiomer. This kinetic step enriches ee beyond thermodynamic limits, achieving >96% purity . Phase diagram analysis is critical to identify optimal solvent systems and dissolution times.

Q. What strategies optimize enantiomeric excess (ee) in DTTA-mediated resolutions under scale-up conditions?

Key strategies include:

- Solvent engineering : Using mixed solvents (e.g., methanol/isopropanol) to fine-tune solubility and nucleation kinetics .

- Seeding : Introducing pre-formed crystals of the desired enantiomer to control crystallization pathways.

- Multi-stage recrystallization : Sequential recrystallization in progressively purer solvents (e.g., ethanol → acetonitrile) to remove residual impurities .

- Process analytical technology (PAT) : In-line monitoring (e.g., Raman spectroscopy) to track ee in real time during crystallization .

Q. How do phase diagram studies enhance the design of DTTA-based resolution processes?

Constructing binary phase diagrams (DTTA vs. racemate) and ternary isotherms (DTTA-racemate-solvent) reveals the system’s thermodynamic behavior, including eutectic points and solid solution regions. For example, in ozanimod intermediate resolution, phase diagrams identified a complete solid solution, necessitating the hybrid crystallization-dissolution approach. These diagrams also guide solvent selection and temperature profiles to maximize yield and ee .

Q. What analytical techniques resolve contradictions in crystallographic data for DTTA diastereomeric salts?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For DTTA salts, SC-XRD confirmed a 1:1 stoichiometry between the amine and DTTA, with charge-assisted hydrogen bonds (NH/O = 2.67 Å) stabilizing the structure. Discrepancies in reported ee values (e.g., 90% vs. 96%) may arise from differences in recrystallization protocols, which can be harmonized using SC-XRD-validated conditions .

Q. How does DTTA’s stereochemistry influence its resolving power in asymmetric synthesis?

The L-configuration of DTTA creates a chiral environment that discriminates between enantiomers via steric and electronic interactions. For example, in sitagliptin synthesis, the (−)-DTTA preferentially binds the R-amine through complementary hydrogen bonding and van der Waals contacts, while the S-enantiomer remains in solution. Computational modeling (e.g., DFT) can predict these interactions by analyzing molecular docking energies .

Q. Methodological Considerations

Q. What are the best practices for handling DTTA in moisture-sensitive reactions?

- Store DTTA in anhydrous solvents (e.g., dried methanol) under nitrogen.

- Use molecular sieves (3Å) during crystallization to prevent hydration, which alters solubility .

- Monitor water content via Karl Fischer titration, especially in hygroscopic solvents like DMF .

Q. How can researchers mitigate low yields in DTTA-mediated resolutions?

- Counterion screening : Test alternative acids (e.g., camphorsulfonic acid) if DTTA gives suboptimal yields.

- Dynamic kinetic resolution (DKR) : Combine DTTA with a racemization catalyst (e.g., enzyme-metal hybrids) to convert undesired enantiomers in situ .

- Process intensification : Use continuous-flow crystallization to enhance mass transfer and reduce processing time .

Properties

Molecular Formula |

C20H18O8 |

|---|---|

Molecular Weight |

386.4 g/mol |

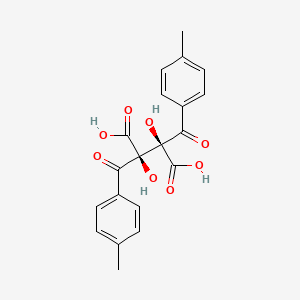

IUPAC Name |

(2S,3S)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid |

InChI |

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m0/s1 |

InChI Key |

NTOIKDYVJIWVSU-PMACEKPBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.